1,2,3,4-Tetrahydroquinolin-4-amine

Description

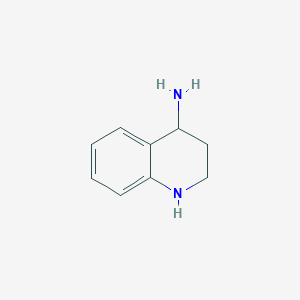

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAOPTDGCXICDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593328 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801156-77-4 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2,3,4-Tetrahydroquinolin-4-amine: A Technical Guide for Drug Development Professionals

An In-depth Review of its Chemical Identity, Synthesis, and Potential Pharmacological Significance

This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydroquinolin-4-amine, a heterocyclic amine with potential applications in drug discovery and development. This document details its chemical structure, IUPAC nomenclature, and plausible synthetic routes. Furthermore, it explores the known biological activities and mechanisms of action of the broader tetrahydroquinoline class to extrapolate the potential therapeutic relevance of this specific molecule.

Chemical Identity and Structure

IUPAC Name: this compound

Chemical Structure:

Molecular Formula: C₉H₁₂N₂

CAS Number: 801156-77-4[1]

Molecular Weight: 148.21 g/mol [1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂ | [1] |

| Molecular Weight | 148.21 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| CAS Number | 801156-77-4 | [1] |

Synthesis of the Tetrahydroquinoline Scaffold

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, the synthesis of the core tetrahydroquinoline scaffold is well-established. General methods, such as the Friedländer synthesis, Pfitzinger reaction, and various domino reactions, provide a strong foundation for devising a synthetic route.[2][3][4]

A plausible synthetic approach for this compound could involve the reductive amination of 1,2,3,4-tetrahydroquinolin-4-one. This ketone intermediate can be synthesized through various established methods.

Experimental Protocol: Proposed Synthesis via Reductive Amination

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinolin-4-one

A common method for the synthesis of the ketone intermediate is the intramolecular cyclization of an appropriate N-phenyl-β-alanine derivative.

Materials:

-

N-phenyl-β-alanine

-

Polyphosphoric acid (PPA) or another suitable dehydrating/cyclizing agent

-

Appropriate solvent (e.g., toluene)

Procedure:

-

A mixture of N-phenyl-β-alanine and polyphosphoric acid is heated with stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and quenched with ice-water.

-

The aqueous layer is neutralized with a base (e.g., sodium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 1,2,3,4-tetrahydroquinolin-4-one.

Step 2: Reductive Amination to Yield this compound

Materials:

-

1,2,3,4-Tetrahydroquinolin-4-one

-

Ammonia or an ammonia source (e.g., ammonium acetate)

-

A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

-

Methanol or another suitable solvent

Procedure:

-

1,2,3,4-Tetrahydroquinolin-4-one is dissolved in methanol.

-

An excess of the ammonia source is added to the solution.

-

The reducing agent is added portion-wise while maintaining the reaction temperature.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to be basic.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated.

-

The final product, this compound, is purified by column chromatography or crystallization.

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Therapeutic Applications

Direct pharmacological data for this compound is scarce in the current literature. However, the tetrahydroquinoline and the closely related tetrahydroisoquinoline scaffolds are present in a wide range of biologically active molecules, suggesting potential areas for investigation.[5][6]

Table 2: Reported Biological Activities of Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives

| Biological Activity | Molecular Target/Mechanism (if known) | Reference |

| Neuroprotective | MAO inhibition, antagonism of glutamatergic system, free radical scavenging | [5][7][8] |

| Anticancer | Inhibition of CBP bromodomain, various mechanisms | [8] |

| Antimalarial | Not specified | [5] |

| Antibacterial | DNA gyrase inhibition | [9] |

| Antiviral | Not specified | [5] |

| Anti-inflammatory | Not specified | [9] |

| Modulation of G-protein coupled receptors | GPR40 antagonists | [10] |

| Modulation of Amyloid Precursor Protein Processing | ERK-dependent signaling pathway, γ-secretase inhibition | [11] |

Neuroprotection

Derivatives of the isomeric 1,2,3,4-tetrahydroisoquinoline are known to possess neuroprotective properties.[5][7][8] Mechanisms include the inhibition of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters, and the protection of mitochondria from toxins.[5][10] Given the structural similarity, this compound warrants investigation for its potential role in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Caption: Hypothesized neuroprotective signaling pathways for this compound.

Oncology

The tetrahydroquinoline scaffold has been identified in inhibitors of the CREB-binding protein (CBP) bromodomain, a target in oncology.[8] The bromodomain is responsible for recognizing acetylated lysine residues and is implicated in transcriptional regulation in cancer. The discovery of tetrahydroquinoline-based CBP inhibitors suggests that this compound could serve as a starting point for the design of novel anticancer agents.

Future Directions

The rich pharmacology of the tetrahydroquinoline and tetrahydroisoquinoline families of compounds strongly suggests that this compound is a molecule of significant interest for drug discovery. The lack of specific data for this compound highlights a clear opportunity for further research.

Key areas for future investigation include:

-

Development and optimization of a robust synthetic protocol for this compound to enable further studies.

-

In vitro screening against a panel of biological targets, particularly those implicated in neurodegenerative diseases and cancer.

-

Quantitative structure-activity relationship (SAR) studies of derivatives of this compound to identify key structural features for desired biological activity.

-

In vivo studies in relevant animal models to assess the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

Conclusion

This compound is a structurally intriguing molecule with a high potential for biological activity, inferred from the extensive research on its parent scaffold and related isomers. While direct experimental data remains limited, this technical guide provides a foundational understanding of its chemistry and plausible therapeutic applications. It is hoped that this document will serve as a valuable resource for researchers and professionals in the field of drug development, stimulating further investigation into this promising compound.

References

- 1. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2,3,4-Tetrahydroquinolin-1-amine | C9H12N2 | CID 6423314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 1,2,3,4-Tetrahydroquinolin-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, those bearing a 4-amino substitution have emerged as a particularly promising class of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1,2,3,4-tetrahydroquinolin-4-amine derivatives, with a focus on their anticancer and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile molecular framework.

Biological Activities: A Quantitative Perspective

This compound derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity

The cytotoxic effects of these derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in Table 1.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

| Compound/Derivative | MCF-7 (Breast) | HeLa (Cervical) | DU-145 (Prostate) | A549 (Lung) | Reference |

| Derivative 1 | 6.67 ± 0.39 | 4.49 ± 0.32 | 10.38 ± 0.42 | - | [1] |

| Derivative 2 | 7.32 ± 0.62 | 6.87 ± 0.33 | 15.40 ± 0.60 | - | [1] |

| Brominated Methoxyquinoline 7 | - | - | - | >50 | [2] |

| Brominated Methoxyquinoline 11 | - | - | - | 23.4 ± 1.2 | [2] |

| Nitrated Bromoquinoline 17 | - | - | - | 11.7 ± 0.9 | [2] |

Note: Hyphens (-) indicate that data was not available in the cited sources.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been investigated against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, is a key indicator of antimicrobial efficacy.

Table 2: In Vitro Antimicrobial Activity of 1,2,3,4-Tetrahydroquinoline Derivatives (MIC in µg/mL)

| Compound/Derivative | S. aureus | S. pyogenes | S. typhi | P. aeruginosa | E. coli | A. fumigatus | C. albicans | Reference |

| Hybrid 25 | 1.95 | - | - | >500 | 0.49 | 0.98 | 0.49 | [3] |

| Hybrid 26 | 0.98 | - | - | >500 | 0.49 | 0.98 | 0.98 | [3] |

| Quinoline 9 | 0.12 | 8 | 0.12 | >1024 | 0.12 | - | - | [3] |

| Quinoline 10 | 0.24 | 32 | 0.12 | >1024 | 0.12 | - | - | [3] |

| Quinoline 11 | 0.12 | 8 | 0.12 | >1024 | 0.12 | - | - | [3] |

| Quinoline 12 | 0.24 | 256 | 0.12 | 512 | 0.12 | - | - | [3] |

| Quinoline 13 | 0.12 | 128 | 0.24 | 512 | 0.12 | - | - | [3] |

| Quinoline 14 | 0.12 | 64 | 0.12 | 512 | 0.12 | - | - | [3] |

Note: Hyphens (-) indicate that data was not available in the cited sources.

Key Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the synthesis of the core scaffold and the evaluation of its biological activities.

General Synthesis of this compound Derivatives

A common route for the synthesis of the 1,2,3,4-tetrahydroquinoline core involves a domino reaction, which combines multiple transformations in a single operation, enhancing efficiency and atom economy.[4]

General Procedure:

-

Reduction and Reductive Amination: A mixture of a 2-nitroarylketone or aldehyde (1 equivalent) and a suitable amine is subjected to hydrogenation conditions.

-

Catalyst: 5% Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under a hydrogen atmosphere.

-

Cyclization: The initial reduction of the nitro group is followed by the formation of a cyclic imine intermediate, which is then further reduced to yield the 1,2,3,4-tetrahydroquinoline.[4]

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A key mechanism underlying the anticancer and anti-inflammatory activities of 1,2,3,4-tetrahydroquinoline derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.

The Canonical NF-κB Signaling Pathway

In unstimulated cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitory proteins called IκB (Inhibitor of κB). Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes.[5]

Inhibition by 1,2,3,4-Tetrahydroquinoline Derivatives

Several studies have shown that 1,2,3,4-tetrahydroquinoline derivatives can effectively inhibit the NF-κB pathway. The primary mode of action appears to be the prevention of the nuclear translocation of the p65 subunit of NF-κB.

Experimental Verification: Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and is instrumental in studying the NF-κB pathway.

Protocol:

-

Cell Lysis and Protein Extraction: Treat cells with the test compound and/or an NF-κB activator (e.g., TNF-α). Lyse the cells and separate the cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the protein of interest (e.g., p65, IκBα, phospho-IκBα).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) to determine the relative protein levels.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their ability to modulate the NF-κB signaling pathway provides a strong rationale for their therapeutic applications.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives.

-

In Vivo Efficacy and Safety: To evaluate the therapeutic potential and toxicity of lead compounds in animal models.

-

Elucidation of Additional Mechanisms: To explore other potential molecular targets and signaling pathways affected by these compounds.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound derivatives as a new generation of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Pivotal Role of 1,2,3,4-Tetrahydroquinolin-4-amine as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Among its derivatives, 1,2,3,4-Tetrahydroquinolin-4-amine stands out as a critical pharmaceutical intermediate, particularly in the development of novel therapeutics for cardiovascular diseases. This technical guide provides an in-depth overview of the synthesis, application, and biological significance of this versatile building block.

Synthesis of the Core Intermediate

The primary route to this compound involves the reductive amination of the corresponding ketone, 1,2,3,4-tetrahydroquinolin-4-one. This method is highly efficient and allows for the introduction of the key amine functionality at the 4-position of the tetrahydroquinoline ring system.

Experimental Protocol: Reductive Amination of 1,2,3,4-Tetrahydroquinolin-4-one

General Procedure:

-

Imine Formation: 1,2,3,4-Tetrahydroquinolin-4-one is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source, like ammonium acetate or a solution of ammonia in methanol, is added. The reaction mixture is stirred, often with mild heating, to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The reaction is typically stirred at room temperature until the reduction is complete, as indicated by analytical monitoring.

-

Work-up and Purification: The reaction is quenched by the addition of water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield pure this compound.

This versatile intermediate serves as a crucial starting material for the synthesis of a wide array of more complex molecules with significant therapeutic potential.

Application in the Synthesis of CETP Inhibitors

A prominent application of this compound is in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors.[1][2] CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins.[3] Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and reducing the risk of cardiovascular diseases.[3][4]

The 4-amino group of the tetrahydroquinoline intermediate provides a key attachment point for various side chains and functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and pharmacokinetic properties of the resulting CETP inhibitors.

Workflow for the Synthesis of Tetrahydroquinoline-based CETP Inhibitors

Quantitative Data: Biological Activity of Tetrahydroquinoline-based CETP Inhibitors

The following table summarizes the in vitro activity of representative CETP inhibitors derived from the 1,2,3,4-tetrahydroquinoline scaffold. The data is compiled from various sources and showcases the potency of this class of compounds.

| Compound ID | Structure | CETP Inhibition IC₅₀ (nM) | Reference |

| Tetrahydroquinoline A | [Structure of Tetrahydroquinoline A] | 39 | [2] |

| Compound 6m | [Structure of Compound 6m] | Potent (specific value not provided) | [1] |

| TA-8995 | Tetrahydroquinoline derivative | Potent (92-99% inhibition at 10 mg/day) | [5] |

| Obicetrapib | Tetrahydroquinoline derivative | Potent (97% inhibition at 10 mg dose) | [6] |

Note: Structures are generalized as specific chemical drawings are not available in the provided search results. The potency of compounds 6m, TA-8995, and Obicetrapib are described qualitatively or in terms of percentage inhibition at a given dose.

Signaling Pathway: The Role of CETP in Cardiovascular Disease

CETP plays a central role in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion. By inhibiting CETP, the levels of cardioprotective HDL cholesterol are increased, while the levels of atherogenic low-density lipoprotein (LDL) cholesterol can be reduced. This modulation of lipoprotein profiles is a key mechanism for reducing the risk of atherosclerosis and subsequent cardiovascular events.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical research and development. Its straightforward synthesis and the strategic placement of the 4-amino group make it an ideal scaffold for the creation of diverse chemical libraries. The successful development of potent CETP inhibitors based on this core structure highlights its significance in the ongoing quest for novel therapeutics to combat cardiovascular disease. Further exploration of this intermediate is likely to yield new drug candidates with improved efficacy and safety profiles for a range of therapeutic targets.

References

- 1. Design and synthesis of new tetrahydroquinolines derivatives as CETP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of potent inhibitors of cholesteryl ester transfer protein (CETP) exploiting a 1,2,3,4-tetrahydroquinoline platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. REVEALing the effect of CETP inhibition in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1,2,3,4-Tetrahydroquinolin-4-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinolin-4-amine (4-ATQ) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and potential for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential therapeutic targets of 4-ATQ analogs, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Identified Therapeutic Targets and Biological Activities

The 4-ATQ motif is present in a number of natural products and pharmaceutical agents.[1] Analogs of this compound have been investigated for a variety of therapeutic applications, with several key protein targets identified. These include:

-

Glucagon-Like Peptide-1 (GLP-1) Secretagogues: Certain 4-ATQ derivatives have been identified as potent secretagogues of GLP-1, a critical hormone in glucose homeostasis. This activity suggests their potential in the treatment of type 2 diabetes and obesity.[1]

-

BET Bromodomain Inhibition: The 4-ATQ scaffold is a core component of I-BET726 (GSK1324726A), a known inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] These proteins are epigenetic readers that regulate the expression of key oncogenes and inflammatory genes, making them attractive targets for cancer and inflammation therapies.

-

Bradykinin Receptor Antagonism: The martinella alkaloids, which feature the 4-ATQ motif, are known to act as antagonists of the bradykinin B2 receptor.[1] This receptor is involved in inflammation and pain signaling, suggesting the potential of 4-ATQ analogs as anti-inflammatory and analgesic agents.

-

Anticancer Activity: Beyond BET inhibition, various 4-aminoquinoline derivatives have demonstrated cytotoxic effects against different cancer cell lines, indicating a broader potential in oncology.

-

Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibition: Novel 4-aminoquinoline derivatives have been designed and synthesized as potent and selective inhibitors of RIPK2, a key mediator in immune signaling. This suggests their utility in treating inflammatory diseases.[3][4]

Quantitative Data Summary

The following tables summarize the biological activity of selected 4-aminoquinoline and 4-aminotetrahydroquinoline analogs against their respective targets.

Table 1: RIPK2 Inhibition by 4-Aminoquinoline Analogs [3]

| Compound | RIPK2 IC50 (nM) |

| 14 | 5.1 ± 1.6 |

Table 2: Cytotoxic Activity of 4-Aminoquinoline Analogs [5]

| Compound | Cell Line | IC50 (µM) |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | Potent (specific value not provided) |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | More potent than chloroquine (specific value not provided) |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound analogs are crucial for reproducible research.

Synthesis of 4-Aminotetrahydroquinoline Analogs

A versatile method for the enantioselective synthesis of polysubstituted tetrahydroquinolines is the three-component Povarov reaction.[1]

Protocol: Three-Component Povarov Reaction [1]

-

To a solution of an appropriate benzaldehyde (0.10 mmol) in dry dichloromethane (CH2Cl2, 0.5 mL) at room temperature, add the corresponding aniline (0.10 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C.

-

Add a chiral phosphoric acid catalyst (0.01 mmol) and a solution of an ene-carbamate (0.11 mmol) in CH2Cl2 (0.5 mL).

-

Stir the reaction mixture under an argon atmosphere at 0 °C for 17 hours.

-

Remove the solvent in vacuo.

-

Purify the residue by chromatography on silica gel (hexanes/EtOAc, 95:5) to yield the pure 4-aminotetrahydroquinoline product.

Biological Assays

This assay is used to determine the ability of compounds to stimulate the secretion of GLP-1 from enteroendocrine L-cells.[6]

Protocol: In Vitro GLP-1 Release Assay Using STC-1 Cells

-

Culture STC-1 cells in DMEM with 10% FBS and appropriate antibiotics until they reach 80% confluency.

-

Wash the cells twice with HEPES buffer.

-

Incubate the cells in HEPES buffer for 30 minutes to 'starve' them.

-

Prepare the test compound solutions in HEPES buffer at the desired concentrations.

-

Remove the starvation buffer and add the test compound solutions to the cells.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Collect the cell culture medium.

-

Add a protease inhibitor cocktail (e.g., PMSF) to the collected medium to prevent GLP-1 degradation.

-

Centrifuge the samples to remove any cell debris.

-

Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Lyse the cells and measure the total protein concentration for normalization of the GLP-1 secretion data.

This assay measures the ability of a compound to inhibit the binding of a BET bromodomain to an acetylated histone peptide.

Protocol: AlphaScreen™ Assay for BET Bromodomain Inhibition [7]

-

Perform assays in a 384-well plate with a constant DMSO concentration of 1% (v/v).

-

Use an acetylated Histone H4 (1-21) peptide as the substrate.

-

Add the BET bromodomain protein (e.g., Brd4(1)).

-

Add the test compound at various concentrations.

-

Add donor and acceptor beads from the AlphaScreen™ kit.

-

Incubate the plate in the dark at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values using a 4-parameter logistic curve fit.

This assay determines the binding affinity of a compound to the bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand.[8]

Protocol: Radioligand Competition Binding Assay [8]

-

Prepare cell membranes from cells expressing the bradykinin B2 receptor.

-

In a 96-well filter plate, set up the following in triplicate:

-

Total Binding: Cell membranes and a radiolabeled bradykinin B2 receptor ligand.

-

Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled bradykinin.

-

Competition: Cell membranes, radiolabeled ligand, and increasing concentrations of the test compound.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Calculate the Ki or IC50 value from the competition curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for understanding the mechanism of action of 4-ATQ analogs.

Caption: GLP-1 Receptor Signaling Pathway.

Caption: Mechanism of BET Bromodomain Inhibition.

Caption: Povarov Reaction for 4-ATQ Synthesis.

Conclusion and Future Directions

Analogs of this compound represent a promising class of compounds with the potential to address a range of therapeutic needs, from metabolic disorders to cancer and inflammation. The identification of specific molecular targets such as GLP-1R, BET bromodomains, bradykinin receptors, and RIPK2 provides a solid foundation for further drug discovery and development efforts.

Future research should focus on:

-

Expanding the structure-activity relationship (SAR) studies for each identified target to optimize potency and selectivity.

-

Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of lead compounds.

-

Investigating the potential for polypharmacology, where a single 4-ATQ analog might modulate multiple targets to achieve a synergistic therapeutic effect.

-

Exploring novel synthetic methodologies to further diversify the 4-ATQ scaffold.

This technical guide serves as a comprehensive resource for researchers in the field and highlights the significant therapeutic potential of this compound analogs. The detailed protocols and pathway diagrams provided herein are intended to facilitate further investigation and accelerate the translation of these promising compounds into clinical candidates.

References

- 1. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Synthesis of 1,2,3,4-Tetrahydroquinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,2,3,4-tetrahydroquinolin-4-amine, a crucial scaffold in medicinal chemistry. The document details starting materials, key experimental protocols, and presents quantitative data to facilitate comparison and implementation in a research and development setting.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. The introduction of an amine functionality at the 4-position offers a valuable vector for further chemical modification and interaction with biological targets. This guide explores the key synthetic strategies for accessing this important molecule, focusing on the three-component Povarov reaction and the reductive amination of a 4-keto precursor, providing detailed methodologies for each.

Synthetic Strategies

Two principal and versatile strategies for the synthesis of this compound and its derivatives are the Povarov reaction and the reductive amination of 1,2,3,4-tetrahydroquinolin-4-one.

Three-Component Povarov Reaction

The Povarov reaction, a formal aza-Diels-Alder reaction, offers a convergent and stereoselective approach to polysubstituted N-protected 4-aminotetrahydroquinolines. This multicomponent reaction involves the condensation of an aniline, an aldehyde, and an electron-rich alkene, such as an N-vinylcarbamate, typically catalyzed by a Brønsted or Lewis acid.[1]

Starting Materials:

-

Anilines: A wide range of substituted anilines can be employed.

-

Aldehydes: Aliphatic and aromatic aldehydes are suitable reaction partners.

-

N-Vinylcarbamates: These serve as the dienophile, with the carbamate group providing a protected form of the 4-amino functionality.

-

Catalyst: Chiral phosphoric acids are often used to induce enantioselectivity.

Reaction Scheme:

Figure 1: General workflow for the synthesis of this compound via the Povarov reaction.

Experimental Protocol: General Procedure for the Three-Component Povarov Reaction [1]

To a solution of an aldehyde (0.10 mmol) in dry dichloromethane (CH2Cl2, 0.5 mL) at room temperature, the corresponding aniline (0.10 mmol) is added. The mixture is stirred for 30 minutes, then cooled to 0 °C. A solution of a chiral phosphoric acid catalyst (e.g., diphenylphosphinic acid for a racemic synthesis, 0.01 mmol) and a solution of the N-vinylcarbamate (0.11 mmol) in CH2Cl2 (0.5 mL) are subsequently added. The reaction mixture is stirred under an inert atmosphere (e.g., Argon) at 0 °C for 17 hours. Following the reaction, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography (e.g., using a hexanes/EtOAc gradient) to yield the N-protected 4-aminotetrahydroquinoline.

Data Presentation:

| Aniline Derivative | Aldehyde Derivative | N-Vinylcarbamate | Yield (%) | Enantiomeric Ratio (er) | Reference |

| 4-Methoxyaniline | Pyridine-3-carboxaldehyde | (E)-benzyl prop-1-enylcarbamate | 92 | 99:1 | [1] |

| 4-Methoxyaniline | 2-Methylpropanal | (E)-benzyl prop-1-enylcarbamate | 55 | 93:7 | [1] |

Reductive Amination of 1,2,3,4-Tetrahydroquinolin-4-one

A more traditional and highly effective route to this compound involves the reductive amination of an N-protected 1,2,3,4-tetrahydroquinolin-4-one precursor. This two-step process first involves the formation of an imine or enamine intermediate from the ketone and an amine source, followed by in-situ reduction.

Starting Materials:

-

N-Protected 1,2,3,4-Tetrahydroquinolin-4-one: The nitrogen of the tetrahydroquinoline ring is typically protected with a group such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) to prevent side reactions.

-

Amine Source: Ammonia or an ammonium salt (e.g., ammonium acetate) is used to provide the amino group.

-

Reducing Agent: A hydride source, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is commonly used as they are selective for the reduction of the iminium ion over the ketone.

Reaction Scheme:

Figure 2: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination [1]

A solution of the N-protected 1,2,3,4-tetrahydroquinolin-4-one (1 mmol), an amine source (e.g., ammonium acetate, 10 mmol), and acetic acid (1 mmol) in a suitable solvent such as 1,2-dichloroethane or methanol (0.1 M) is stirred for 30 minutes. A reducing agent, for instance, sodium triacetoxyborohydride (2 mmol), is then added, and the mixture is stirred for 12 hours. The reaction is subsequently quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), concentrated under reduced pressure, and the resulting crude product is purified by silica gel chromatography to afford the N-protected 4-aminotetrahydroquinoline.

Data Presentation:

Conclusion

The synthesis of this compound can be effectively achieved through several robust synthetic strategies. The three-component Povarov reaction offers a highly convergent and stereoselective route to access diverse N-protected 4-aminotetrahydroquinolines from simple starting materials. Alternatively, the reductive amination of an N-protected 1,2,3,4-tetrahydroquinolin-4-one provides a reliable and classical approach. The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the stereochemical requirements of the final product. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

An In-Depth Technical Guide to the Chirality and Stereoisomers of 1,2,3,4-Tetrahydroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and potential biological significance of the stereoisomers of 1,2,3,4-tetrahydroquinolin-4-amine. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction to Chirality in this compound

This compound possesses a chiral center at the C4 position, giving rise to two enantiomers: (R)-1,2,3,4-tetrahydroquinolin-4-amine and (S)-1,2,3,4-tetrahydroquinolin-4-amine. The spatial arrangement of the amino group at this stereocenter is critical in determining the molecule's interaction with chiral biological targets such as receptors and enzymes. Consequently, the individual enantiomers may exhibit distinct pharmacological and toxicological profiles. The 4-aminotetrahydroquinoline (4-ATQ) motif is a privileged scaffold found in numerous natural products and pharmaceutical agents, highlighting its importance in medicinal chemistry.[1]

Stereoselective Synthesis of this compound Stereoisomers

The enantioselective synthesis of 4-aminotetrahydroquinoline derivatives can be effectively achieved through a three-component Povarov reaction. This powerful reaction involves the condensation of an aniline, an aldehyde, and a dienophile, catalyzed by a chiral phosphoric acid, to yield polysubstituted tetrahydroquinolines with high diastereoselectivity and enantioselectivity.[1][2]

Chiral Phosphoric Acid-Catalyzed Povarov Reaction

Experimental Protocol:

A general procedure for the enantioselective synthesis of 4-aminotetrahydroquinoline derivatives involves the following steps:

-

Imine Formation: An appropriate aniline is reacted with an aldehyde in a suitable solvent (e.g., dichloromethane) at room temperature to form the corresponding imine in situ.

-

Cycloaddition: The reaction mixture is cooled, and a chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid) and an enecarbamate (as the dienophile) are added.

-

Reaction Progression: The reaction is stirred at a controlled temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

Purification: The resulting polysubstituted tetrahydroquinoline is purified using column chromatography.

This methodology has been shown to produce a library of enantioenriched 4-aminotetrahydroquinoline derivatives in moderate to high yields (28% to 92%) and with excellent enantiomeric ratios (er 89:11 to 99:1).[1][2]

Logical Workflow for Povarov Reaction:

Caption: Workflow for the chiral phosphoric acid-catalyzed Povarov reaction.

Chiral Resolution of Racemic this compound

For cases where enantioselective synthesis is not employed, the resolution of a racemic mixture of this compound is necessary to isolate the individual enantiomers. A classical and effective method for this is through the formation of diastereomeric salts using a chiral resolving agent.

Diastereomeric Salt Resolution with Tartaric Acid

Experimental Protocol:

A general procedure for the resolution of a racemic amine with a chiral acid like (+)-tartaric acid is as follows:

-

Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of the chiral resolving agent, such as (+)-tartaric acid, dissolved in the same solvent, is added to the amine solution.

-

Crystallization: The mixture is allowed to cool slowly, leading to the fractional crystallization of the less soluble diastereomeric salt.

-

Isolation: The crystals are collected by filtration. The enantiomeric excess (ee) of the crystallized salt can be determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Liberation of the Free Amine: The diastereomerically pure salt is treated with a base (e.g., sodium hydroxide solution) to liberate the free enantiomerically enriched amine.

-

Extraction: The free amine is then extracted with an organic solvent, and the solvent is evaporated to yield the purified enantiomer.

The more soluble diastereomeric salt remains in the mother liquor and can be treated similarly to recover the other enantiomer.

Workflow for Diastereomeric Salt Resolution:

Caption: General workflow for the resolution of a racemic amine.

Stereochemical Data

Table 1: Stereochemical Properties (Hypothetical Data for Parent Compound)

| Property | (R)-1,2,3,4-Tetrahydroquinolin-4-amine | (S)-1,2,3,4-Tetrahydroquinolin-4-amine |

| Specific Rotation [α]D | Value not available | Value not available |

| Enantiomeric Excess (ee%) | >99% (achievable via resolution) | >99% (achievable via resolution) |

Biological Activity and Signaling Pathways

Derivatives of 4-aminotetrahydroquinoline have been identified as novel glucagon-like peptide-1 (GLP-1) secretagogues.[2] GLP-1 is an incretin hormone that plays a crucial role in regulating glucose homeostasis by stimulating glucose-dependent insulin secretion.[2]

GLP-1 Secretagogue Activity

Small molecule secretagogues can stimulate the release of GLP-1 from intestinal L-cells. The general signaling mechanism for many GLP-1 secretagogues involves the depolarization of the L-cell membrane, leading to an influx of extracellular Ca²⁺ through voltage-gated Ca²⁺ channels. This increase in intracellular Ca²⁺ concentration triggers the exocytosis of GLP-1-containing granules. Some secretagogues may act through G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent protein kinase A (PKA) activation, which also promotes GLP-1 release.

Signaling Pathway for Small Molecule-Induced GLP-1 Secretion:

Caption: Simplified signaling pathway for GLP-1 secretion.

Table 2: Biological Activity Data (for 4-Aminotetrahydroquinoline Derivatives)

| Compound Type | Biological Activity | Reference |

| Enantioenriched 4-aminotetrahydroquinoline derivatives | Glucagon-like peptide-1 (GLP-1) secretagogues | [2] |

Conclusion

The stereoisomers of this compound represent a promising scaffold for the development of novel therapeutic agents. Efficient enantioselective synthesis via the Povarov reaction and classical resolution techniques provide access to the individual enantiomers. The demonstrated activity of derivatives as GLP-1 secretagogues highlights the potential of this chemical class in the treatment of metabolic disorders. Further investigation into the specific biological activities of the parent enantiomers and their detailed mechanisms of action is warranted to fully elucidate their therapeutic potential.

References

Navigating the Formulation Challenge: A Technical Guide to the Solubility of 1,2,3,4-Tetrahydroquinolin-4-amine in Organic Solvents

For Immediate Release

Introduction: The Importance of Solubility in Drug Development

1,2,3,4-Tetrahydroquinolin-4-amine is a heterocyclic amine containing the tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. It impacts ease of purification, the ability to conduct further chemical modifications, and the feasibility of formulating a stable and bioavailable drug product.

The structure of this compound, featuring a basic secondary amine within the heterocyclic ring and a primary amine at the 4-position, suggests a propensity for hydrogen bonding. This indicates probable solubility in polar organic solvents. However, the presence of the bicyclic aromatic-aliphatic core introduces a degree of lipophilicity, which may confer solubility in less polar environments. Given the lack of specific data, empirical determination of solubility is paramount.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. This serves as a preliminary guide for solvent selection in experimental studies.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine functional groups can form strong hydrogen bonds with the hydroxyl groups of protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H protons of the amine. |

| Ethers | Diethyl ether, THF | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character of the solvent may limit solubility. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them poor candidates for solvating the polar amine functional groups. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low/Insoluble | The significant difference in polarity between the solute and solvent will likely result in minimal solubility due to the energetic cost of disrupting solvent-solvent interactions. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the isothermal equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in an organic solvent.

3.1. Materials and Equipment

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Calibrated pipettes

3.2. Procedure

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. b. Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that the system reaches equilibrium. A preliminary kinetics study can determine the optimal equilibration time.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility. d. Accurately weigh the filtered sample.

-

Analysis: a. Prepare a series of calibration standards of this compound of known concentrations in the respective solvent. b. Analyze the filtered sample and the calibration standards using a validated analytical method (e.g., HPLC or GC). c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of this compound in the filtered sample using the calibration curve.

3.3. Data Presentation

The solubility can be expressed in various units. The following table provides a template for presenting the quantitative solubility data.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Visualizing Experimental and Synthetic Workflows

To aid in the conceptualization of the necessary laboratory procedures, the following diagrams, generated using Graphviz, illustrate the key workflows.

Caption: Workflow for experimental solubility determination.

A common synthetic route to the 1,2,3,4-tetrahydroquinoline scaffold involves the reduction of the corresponding quinoline. The introduction of the 4-amino group can be achieved through various methods, such as the reduction of a 4-nitroquinoline precursor.

Caption: A representative synthetic workflow for this compound.

Conclusion

While a definitive, quantitative solubility profile for this compound in a wide array of organic solvents requires empirical determination, this guide provides the necessary framework for such an investigation. The outlined experimental protocol offers a robust method for generating reliable data, which is indispensable for the progression of this compound through the drug development pipeline. The provided visualizations serve to clarify the experimental and synthetic logic, empowering researchers to proceed with confidence in their formulation and synthetic efforts. The principles and methodologies detailed herein are fundamental to overcoming the solubility challenges inherent in the development of novel therapeutics.

A Comprehensive Technical Guide to the Synthesis and Applications of 1,2,3,4-Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds of significant biological and pharmaceutical importance.[1] This enduring interest stems from the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides an in-depth review of the synthesis and applications of 1,2,3,4-tetrahydroquinolines, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

I. Synthesis of 1,2,3,4-Tetrahydroquinolines: Key Methodologies

The construction of the 1,2,3,4-tetrahydroquinoline core can be achieved through various synthetic strategies. The most prominent and versatile methods include catalytic hydrogenation of quinolines, domino reactions, and the Pictet-Spengler reaction.

Catalytic Hydrogenation of Quinolines

The catalytic hydrogenation of the corresponding quinoline derivatives is a direct and atom-efficient approach to obtaining 1,2,3,4-tetrahydroquinolines.[2] This method typically involves the use of a metal catalyst and a hydrogen source to selectively reduce the pyridine ring of the quinoline system.

A variety of catalysts have been employed for this transformation, including those based on precious metals like palladium, rhodium, iridium, and ruthenium, as well as more abundant and cost-effective base metals such as cobalt, nickel, and iron.[2][3] The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired tetrahydroquinoline product.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of Quinoline

| Catalyst System | Substrate | Conditions | Yield (%) | Reference |

| Co(OAc)₂·4H₂O (5 mol%), Zn (50 mol%) | Quinoline | H₂O, 70°C, 30 bar H₂, 15 h | 96 | [2][4] |

| Co(OAc)₂·4H₂O (2.5 mol%), Zn (25 mol%) | 6-Methylquinoline | H₂O, 100°C, 30 bar H₂, 15 h | 95 | [2][4] |

| Co(OAc)₂·4H₂O (5 mol%), Zn (50 mol%) | 8-Methylquinoline | H₂O, 150°C, 30 bar H₂, 15 h | 85 | [2][4] |

| Co-graphene composites | Quinoline | Methanol, 100°C, 100 bar H₂, 24 h | Up to 98 | [5] |

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, provide an efficient and elegant strategy for the synthesis of complex molecules like 1,2,3,4-tetrahydroquinolines from simple starting materials in a single operation.[1] These reactions often involve a sequence of intramolecular events, leading to the rapid construction of the heterocyclic ring system.

One notable example is the domino Povarov reaction, which involves the [4+2] cycloaddition of an in situ generated imine with an electron-rich alkene.[6][7] This approach allows for the synthesis of polysubstituted tetrahydroquinolines with a high degree of molecular diversity.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and powerful method for the synthesis of tetrahydroisoquinolines, and by analogy, can be adapted for the synthesis of tetrahydroquinolines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][9][10] This reaction is particularly valuable for the construction of the core structure of many alkaloids and pharmacologically active compounds.

II. Applications of 1,2,3,4-Tetrahydroquinoline Derivatives

The versatility of the 1,2,3,4-tetrahydroquinoline scaffold has led to its widespread application in medicinal chemistry and drug discovery.

Anticancer Activity

A significant area of research has focused on the development of tetrahydroquinoline derivatives as potent anticancer agents.[11][12] These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, including breast, liver, lung, and colon cancer.

The anticancer mechanism of action for many tetrahydroquinoline derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[11][13] Some derivatives have been found to target specific signaling pathways, such as the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth and survival.[12][14]

Table 2: In Vitro Anticancer Activity of Representative Tetrahydroquinoline Derivatives

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 15 | MCF-7 | Breast Cancer | 15.16 | [11] |

| HepG-2 | Liver Cancer | 18.74 | [11] | |

| A549 | Lung Cancer | 18.68 | [11] | |

| Compound 20d | HCT-116 | Colon Cancer | 12.04 ± 0.57 | [12] |

| A-549 | Lung Cancer | 12.55 ± 0.54 | [12] | |

| GM-3-121 | MCF-7 | Breast Cancer | 0.43 µg/mL | [15] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.37 µg/mL | [15] | |

| Ishikawa | Endometrial Cancer | 0.01 µg/mL | [15] | |

| GM-3-18 | HCT116 (GSK3B pretreated) | Colon Cancer | 0.9 | [15] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 1,2,3,4-Tetrahydroquinoline (2a) via Heterogeneous Cobalt-Catalyzed Hydrogenation[2][4]

Materials:

-

Quinoline (1a) (0.5 mmol)

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (5 mol%)

-

Zinc powder (Zn) (50 mol%)

-

Deionized water (1.5 mL)

-

Stainless steel autoclave equipped with a magnetic stir bar

Procedure:

-

To the autoclave, add quinoline (1a), Co(OAc)₂·4H₂O, and zinc powder.

-

Add deionized water to the mixture.

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave to 30 bar with hydrogen gas.

-

Heat the reaction mixture to 70°C and stir for 15 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

-

Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,2,3,4-tetrahydroquinoline (2a).

General Procedure for the Synthesis of Polysubstituted Tetrahydroquinolines via Domino Povarov Reaction[6]

Materials:

-

Arylamine (4.0 mmol)

-

Methyl propiolate (2.0 mmol)

-

Aromatic aldehyde (2.0 mmol)

-

p-Toluenesulfonic acid (0.5 mmol)

-

Ethanol (5 mL)

Procedure:

-

In a round-bottom flask, dissolve the arylamine and methyl propiolate in ethanol.

-

Stir the solution at room temperature overnight.

-

Add the aromatic aldehyde and p-toluenesulfonic acid to the reaction mixture.

-

Continue stirring at room temperature for an additional 48 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the polysubstituted tetrahydroquinoline.

In Vitro Cytotoxicity Assay (MTT Assay)[12][13]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG-2, A549)

-

Complete cell culture medium

-

Tetrahydroquinoline derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

IV. Visualizing Key Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway Inhibition by Tetrahydroquinoline Derivatives

Several tetrahydroquinoline derivatives exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell proliferation, survival, and growth.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by tetrahydroquinoline derivatives.

General Workflow for Synthesis and Biological Evaluation of Tetrahydroquinoline Derivatives

The development of novel tetrahydroquinoline-based therapeutic agents typically follows a structured workflow encompassing chemical synthesis, purification, structural characterization, and comprehensive biological evaluation.

Caption: Workflow for the synthesis and biological evaluation of tetrahydroquinoline derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 9. name-reaction.com [name-reaction.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 1,2,3,4-Tetrahydroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of methodologies for the stereoselective synthesis of 1,2,3,4-tetrahydroquinolin-4-amine, a crucial scaffold in medicinal chemistry. The protocols outlined below are based on established and efficient synthetic strategies, offering guidance for the preparation of this key structural motif with high stereocontrol.

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold found in numerous biologically active compounds and pharmaceutical agents. The stereochemistry of substituents on this ring system is often critical for biological activity. In particular, the chiral this compound moiety is a key component in various therapeutic candidates. This document details prominent and effective methods for the enantioselective and diastereoselective synthesis of this important amine.

Key Synthetic Strategies and Data

Several powerful strategies have been developed for the stereoselective synthesis of substituted 1,2,3,4-tetrahydroquinolines, which can be adapted for the synthesis of the 4-amino derivative. The primary methods include the organocatalytic Povarov reaction, transition-metal-catalyzed hydrogenations, and domino reactions. Below is a summary of quantitative data from representative synthetic approaches.

| Method | Catalyst/Reagent | Key Features | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Three-Component Povarov Reaction | Chiral Phosphoric Acid | Access to polysubstituted 4-aminotetrahydroquinolines. | 28 - 92 | 89:11 to 99:1 er | - | [1] |

| Tandem Reduction-Reductive Amination | Pd/C, H₂ | Synthesis of substituted tetrahydroquinoline-4-carboxylic esters, which are precursors to 4-amino derivatives. | High | - | High (single diastereomers reported) | [2] |

| Dehydrative Cyclization & Asymmetric Reduction | Chiral Phosphoric Acid | Enantioselective synthesis from 2-aminochalcones. | Excellent | Excellent | - | [3] |

| Gold-Catalyzed Hydroamination/Transfer Hydrogenation | Gold Catalyst & Chiral Phosphate | Tandem reaction providing high yields and enantioselectivities. | Excellent | Excellent | - | [3] |

| [4+2] Annulation | Base (e.g., DBU) | Highly diastereoselective synthesis of 4-aryl-substituted tetrahydroquinolines. | High (up to 96%) | - | >20:1 | [4][5] |

| Biomimetic Asymmetric Reduction | Chiral NAD(P)H model | Synthesis of chiral 2-functionalized tetrahydroquinolines. | - | up to 99% ee | - | [6] |

Experimental Protocols

Protocol 1: Enantioselective Three-Component Povarov Reaction

This protocol describes the synthesis of enantioenriched 4-aminotetrahydroquinoline derivatives using a chiral phosphoric acid catalyst.[1]

Materials:

-

Aniline derivative

-

Aldehyde derivative

-

N-Vinyl or N-aryl imine precursor

-

Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

-

Solvent (e.g., Dichloromethane, Toluene)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dried reaction vessel under an inert atmosphere, add the aniline derivative (1.0 eq.), the aldehyde derivative (1.1 eq.), and the chiral phosphoric acid catalyst (5-10 mol%).

-

Dissolve the components in the chosen solvent.

-

Add the N-vinyl or N-aryl imine precursor (1.2 eq.) to the reaction mixture.

-

Stir the reaction at the specified temperature (e.g., room temperature to 40 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aminotetrahydroquinoline derivative.

-

Determine the enantiomeric ratio by chiral HPLC analysis.

Protocol 2: Diastereoselective [4+2] Annulation for 4-Aryl-Substituted Tetrahydroquinolines

This protocol outlines a highly diastereoselective synthesis of 4-aryl-substituted tetrahydroquinolines, which can be precursors to 4-amino derivatives.[4][5]

Materials:

-

ortho-Tosylaminophenyl-substituted para-quinone methide (p-QM)

-

Cyanoalkene

-

Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)

-

Solvent (e.g., Dichloromethane)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a reaction flask, dissolve the ortho-tosylaminophenyl-substituted p-QM (1.0 eq.) and the cyanoalkene (1.2 eq.) in the solvent.

-

Add the base (e.g., DBU, 20 mol%) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to yield the highly substituted tetrahydroquinoline.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.

Visualized Workflows

The following diagrams illustrate the general workflows for the key synthetic strategies described.

Caption: Workflow for the Chiral Phosphoric Acid-Catalyzed Povarov Reaction.

Caption: Workflow for the Diastereoselective [4+2] Annulation Reaction.

References

- 1. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 4. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]

- 5. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 1,2,3,4-Tetrahydroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinolin-4-amine is a valuable scaffold in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds. Catalytic hydrogenation of the corresponding quinoline precursor, 4-aminoquinoline, represents a direct and atom-economical approach to this saturated heterocyclic amine. This document provides detailed application notes and a generalized experimental protocol for the synthesis of this compound via catalytic hydrogenation, based on established methodologies for the reduction of quinoline derivatives.

The selective hydrogenation of the pyridine ring of the quinoline system is the desired transformation. A variety of catalysts, including those based on ruthenium and palladium, have shown efficacy in the hydrogenation of quinolines. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's success, yield, and selectivity.

Experimental Workflow

The general workflow for the catalytic hydrogenation of 4-aminoquinoline to this compound is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Data Presentation: Catalytic Hydrogenation of Quinolines

| Catalyst System | Substrate | Temp. (°C) | H₂ Pressure (bar) | Solvent | Yield (%) | Reference |

| Ru-W-S-0.33 | 2-(Methylthio)quinoline | 80 | 40 | Methanol | >95 | [1] |

| Tungsten-based pre-catalyst | Quinoline | 120 | 50 | Isopropanol | High Conversion | [2] |

| Manganese PN³ Pincer Complex | 2-Phenylquinoline | 120 | N/A (Transfer) | DME | High Conversion | [3][4] |

| Ruthenium Nanoparticles | Quinoline | 120 | 30-40 | Isopropanol | High Conversion | [5] |

Experimental Protocols

The following is a generalized protocol for the catalytic hydrogenation of 4-aminoquinoline. Researchers should note that optimization of reaction conditions (catalyst loading, temperature, pressure, and reaction time) will be necessary to achieve the desired outcome.

Materials:

-

4-Aminoquinoline

-

Hydrogenation catalyst (e.g., 5% Ru/C, 10% Pd/C, or other suitable catalyst)

-

Solvent (e.g., Methanol, Ethanol, Isopropanol)

-

Inert gas (e.g., Nitrogen or Argon)

-

Hydrogen gas (high purity)

-

Filter aid (e.g., Celite®)

Equipment:

-

High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and temperature controller.

-

Schlenk line or glovebox for handling air-sensitive catalysts.

-

Standard laboratory glassware.

-

Filtration apparatus.

-

Rotary evaporator.

-

Purification system (e.g., flash chromatography).

Procedure:

-

Catalyst Handling: Under an inert atmosphere, weigh the desired amount of hydrogenation catalyst (typically 1-10 mol% relative to the substrate). If using a solvent slurry, suspend the catalyst in a small amount of the reaction solvent.

-

Reactor Charging: To the high-pressure reactor vessel, add 4-aminoquinoline (1.0 eq) and the chosen solvent. If the catalyst was not prepared as a slurry, add it to the reactor at this stage under a blanket of inert gas.

-

System Purging: Seal the reactor and connect it to a manifold with inert gas and hydrogen lines. Purge the reactor several times with the inert gas to remove any residual air.

-

Reaction Initiation: While stirring, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30-70 bar). Heat the reactor to the target temperature (e.g., 80-120 °C).

-

Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired duration. The reaction progress can be monitored by observing the hydrogen uptake from the pressure gauge. Alternatively, small aliquots can be carefully withdrawn (after cooling and depressurizing) to be analyzed by techniques such as TLC, GC-MS, or LC-MS.

-

Work-up:

-